molecular formula C23H20O2 B161625 p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol CAS No. 1729-38-0

p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol

Cat. No.: B161625
CAS No.: 1729-38-0
M. Wt: 328.4 g/mol
InChI Key: ROAOATHOCPRUKG-UHFFFAOYSA-N
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Description

P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

1729-38-0

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol

InChI

InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3

InChI Key

ROAOATHOCPRUKG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O

1729-38-0

Synonyms

4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide solution 0.5 mol/L in dimethyl sulfoxide (1.10 mL, 0.55 mmol) was added to and dissolved in 2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene (5′, 74.4 mg, 0.138 mmol) under an argon atmosphere, and the resulting aubergine solution was stirred for 1 hour while heating at 90° C. Thereafter, the reaction mixture was cooled with ice, and then a saturated aqueous ammonium chloride solution (7 mL) was added thereto and sufficiently stirred, followed by extracting four times with a mixed liquid (4 mL) of hexane/diethyl ether (1:1). An organic layer was collected, followed by drying with anhydrous magnesium sulfate and concentration thereof. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to obtain the title compound (7, 41.1 mg, yield 89%), the same as that of Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

To a dimethyl sulfoxide (0.6 mL) solution of tertiary butoxy potassium (40.3 mg, 0.359 mmol), a dimethyl sulfoxide (0.8 mL) solution of 7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene (6, 29.3 mg, 0.0710 mmol) was added, and stirred at room temperature for one day and night. After adding saturated ammonium chloride (10 mL) to the reaction mixture with much stirring, extraction was carried out three times with diethyl ether. The organic layers were combined, washed with a saturated sodium chloride solution (10 mL), and after drying with anhydrous sodium sulphate, concentrated. The residue was purified with thin layer chromatography (toluene:ethyl acetate=10:1), to obtain the subject compound (7, 16.0 mg; yield=69%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40.3 mg
Type
reactant
Reaction Step Two
Name
7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene
Quantity
29.3 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Two

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